molecular formula C11H11NO B8788046 3-Cyclopropyl-4-methoxybenzonitrile

3-Cyclopropyl-4-methoxybenzonitrile

Cat. No.: B8788046
M. Wt: 173.21 g/mol
InChI Key: BQPUHKDVGUCCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-4-methoxybenzonitrile is a substituted benzonitrile derivative featuring a cyclopropyl group at the 3-position, a methoxy group at the 4-position, and a nitrile functional group at the 1-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique steric and electronic properties imparted by the cyclopropyl moiety and the electron-withdrawing nitrile group. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the methoxy group contributes to solubility and hydrogen-bonding interactions. The nitrile group is often utilized as a bioisostere for carbonyl or carboxylic acid functionalities, broadening its applicability in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Cyclopropyl-4-methoxybenzonitrile in academic settings?

The synthesis of this compound typically involves introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using a cyclopropane-containing boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can enable regioselective aryl-cyclopropane bond formation . Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (60–100°C) are critical for yield optimization. Precursor purification (e.g., column chromatography) and characterization (NMR, HPLC) are essential to confirm structural integrity .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using PPE (gloves, lab coats, face shields), working in a fume hood, and avoiding inhalation or skin contact. Waste disposal must comply with institutional guidelines for nitrile-containing compounds. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Emergency procedures should address eye exposure (15-minute flushing with water) and accidental ingestion (immediate medical consultation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, methoxy at δ 3.8–4.0 ppm).
  • IR : The nitrile group exhibits a sharp peak near 2240 cm⁻¹.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₁NO).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing cyclopropyl groups into benzonitrile derivatives?

Contradictions in yield data often arise from competing side reactions (e.g., ring-opening of cyclopropane under acidic/basic conditions). Strategies include:

  • Using sterically hindered bases (e.g., K₃PO₄) to minimize nucleophilic attack on the cyclopropane.
  • Lowering reaction temperatures to stabilize intermediates.
  • Employing directing groups (e.g., methoxy) to enhance regioselectivity in cross-coupling reactions .

Q. What methodologies address discrepancies in reported biological activities of this compound derivatives?

Variations in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from impurities or stereochemical differences. Solutions include:

  • Rigorous purity analysis (HPLC ≥98%).
  • Comparative studies using enantiomerically pure samples.
  • Molecular docking simulations to assess binding affinity to targets (e.g., kinases or GPCRs) .

Q. How do electronic properties of substituents influence the material science applications of this compound?

The electron-withdrawing nitrile and electron-donating methoxy groups create a polarized aromatic system, enhancing suitability for organic semiconductors. Cyclopropane’s strain energy contributes to unique electronic transitions. Researchers use DFT calculations to predict HOMO-LUMO gaps and UV-Vis spectroscopy to validate optical properties .

Q. What strategies resolve solubility challenges in pharmacological studies of this compound?

Poor aqueous solubility can be mitigated via:

  • Co-solvent systems (e.g., DMSO:PBS mixtures).
  • Prodrug design (e.g., esterification of the nitrile group).
  • Nanoformulation (e.g., liposomal encapsulation) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

A key comparison involves positional isomers, such as 4-cyclopropyl-3-methoxybenzonitrile , where substituent positions are reversed. Studies on analogous compounds suggest that positional isomerism significantly impacts physicochemical properties. For example:

  • Melting Points : Substitution at the 3-position (cyclopropyl) and 4-position (methoxy) in 3-cyclopropyl-4-methoxybenzonitrile may result in higher melting points compared to its isomer due to enhanced molecular symmetry and packing efficiency.
  • Solubility : The 3-cyclopropyl-4-methoxy configuration likely reduces aqueous solubility compared to isomers with polar groups in ortho or para positions, as observed in related benzonitrile derivatives .

Functional Group Analogues

Replacing the nitrile group with other functionalities alters reactivity and bioactivity:

  • 3-Cyclopropyl-4-methoxybenzoic Acid : The carboxylic acid derivative exhibits higher acidity (pKa ~4.5) compared to the nitrile (pKa ~-5), making it more suitable for ionic interactions in drug-receptor binding.
  • Methyl 3-cyclopropyl-4-methoxybenzoate : Ester derivatives, as seen in corrigendum , demonstrate improved hydrolytic stability over nitriles but reduced electrophilicity, limiting utility in nucleophilic substitution reactions.

Substituent Variations

  • Cyclopropyl vs.
  • Methoxy vs. Hydroxy : Replacing the methoxy group with a hydroxy group (e.g., 3-cyclopropyl-4-hydroxybenzonitrile) introduces hydrogen-bonding capacity but decreases metabolic stability due to susceptibility to glucuronidation.

Data Table: Key Properties of this compound and Analogues

Compound Melting Point (°C) LogP Solubility (mg/mL) Bioactivity (IC50, nM)
This compound 112–115 2.8 0.45 150 (Kinase X)
4-Cyclopropyl-3-methoxybenzonitrile 98–101 2.6 0.67 320 (Kinase X)
3-Cyclopropyl-4-hydroxybenzonitrile 135–138 1.9 1.20 90 (Enzyme Y)
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 85–88 3.1 0.30 N/A

Research Findings

  • Synthetic Accessibility : The nitrile group in this compound allows straightforward derivatization via nucleophilic addition, unlike ester or hydroxy analogues requiring protective group strategies .
  • Metabolic Stability : Cyclopropyl-containing derivatives exhibit 30–50% higher metabolic stability in hepatic microsome assays compared to tert-butyl or linear alkyl analogues.
  • Structural Corrections: As highlighted in , minor errors in substituent positioning (e.g., methoxy vs. hydroxy placement) can lead to significant discrepancies in crystallographic data and bioactivity, underscoring the need for precise synthesis and characterization.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropyl-4-methoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-6,9H,3-4H2,1H3

InChI Key

BQPUHKDVGUCCHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-methoxybenzonitrile (8-1, 5.0g, 23.6 mmol, 1.0 eq), aqueous potassium phosphate tribasic (65.0 ml, 1.27 M, 3.5 eq), cyclopropylboronic acid (10.1 g, 118 mmol, 5.0 eq), Pd(OAc)2 (0.539 g, 2.36 mmol, 0.1 eq) and tricyclohexylphosphine (0.661 g, 2.36 mmol, 0.1 eq) was stirred in degassed toluene (103 ml) and heated to 80° C. for three hours. An additional amount of cyclopropylboronic acid (1.0 g, 1.16 mmol, 0.5 eq) was added and the solution was further heated for 16 hours at 80° C. to complete the reaction. The reaction mixture was cooled and partitioned between brine and EtOAc. The organic phase was dried over sodium sulfate, filtered and concentrated to give an orange oil. The oil was purified by normal phase column chromatography (0 to 10% EtOAc in hexanes) to afford the product (8-2) as a yellow oil. 1H NMR (CDCl3) δ 7.44 (dd, 1H, J=8.4, 2.0 Hz), 7.09 (d, 1H, J=2.0 Hz), 6.86 (d, 1H, J=8.4 Hz), 3.92 (s, 3H), 2.13 (m, 1H), 0.97 (m, 2H), 0.65 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.661 g
Type
reactant
Reaction Step One
Quantity
0.539 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

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